Cas no 213765-94-7 (7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)

7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-, is a substituted tetrahydroisoquinoline derivative with potential applications in pharmaceutical and organic synthesis. Its unique structure, featuring a tertiary amine and a tetrahydroisoquinoline core, makes it a valuable intermediate for developing bioactive compounds. The presence of methyl groups at the 1,1,2-positions enhances its stability and influences its reactivity, offering selective functionalization opportunities. This compound is particularly useful in medicinal chemistry for designing CNS-targeting agents due to its structural similarity to pharmacologically active isoquinoline scaffolds. It is typically handled under inert conditions to preserve its integrity. High purity grades are available for research and development purposes, ensuring reproducibility in synthetic applications.
7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- structure
213765-94-7 structure
商品名:7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-
CAS番号:213765-94-7
MF:C12H18N2
メガワット:190.285
CID:3909439
PubChem ID:10997825

7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- 化学的及び物理的性質

名前と識別子

    • 7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-
    • 1,2,3,4-Tetrahydro-1,1,2-trimethyl-7-isoquinolinamine
    • 213765-94-7
    • 1,1,2-trimethyl-3,4-dihydroisoquinolin-7-amine
    • 1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine
    • SCHEMBL1953079
    • 7-Amino-1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
    • DB-146880
    • CPVLOKLNRRRRQN-UHFFFAOYSA-N
    • DTXSID301213897
    • インチ: InChI=1S/C12H18N2/c1-12(2)11-8-10(13)5-4-9(11)6-7-14(12)3/h4-5,8H,6-7,13H2,1-3H3
    • InChIKey: CPVLOKLNRRRRQN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 190.146998583Da
  • どういたいしつりょう: 190.146998583Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8632021-1.0g
1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine
213765-94-7 95%
1.0g
$0.0 2023-02-03

7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- 関連文献

7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-に関する追加情報

Exploring the Properties and Applications of 7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- (CAS No. 213765-94-7)

The compound 7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- (CAS No. 213765-94-7) is a specialized organic molecule that has garnered significant interest in pharmaceutical and chemical research. With its unique structural features, this compound belongs to the tetrahydroisoquinoline family, a class known for its diverse biological activities. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting neurological and metabolic disorders. The 1,1,2-trimethyl substitution pattern adds steric and electronic complexity, making it a valuable scaffold for medicinal chemistry.

One of the most searched questions about 7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- revolves around its synthesis and purity. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly employed to characterize this compound, ensuring its suitability for research applications. The demand for high-purity CAS No. 213765-94-7 has risen due to its role in developing novel therapeutic agents. Scientists are also investigating its potential as a precursor for more complex molecules, leveraging its reactive amine group for further functionalization.

In recent years, the focus on neuroprotective agents and central nervous system (CNS) drug candidates has brought 7-Isoquinolinamine derivatives into the spotlight. The compound’s ability to modulate specific receptors or enzymes makes it a promising candidate for treating conditions like Parkinson’s disease and depression. Online searches often highlight its mechanism of action and structure-activity relationship (SAR), reflecting the growing curiosity among researchers and pharmaceutical professionals.

Another hot topic is the green chemistry approach to synthesizing 7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-. Sustainable methods, such as catalytic hydrogenation or solvent-free reactions, are being explored to reduce environmental impact. This aligns with the broader industry trend toward eco-friendly synthesis, a frequently searched term in academic and industrial circles. The compound’s stability under various conditions also makes it a subject of interest for formulation scientists working on long-acting drug delivery systems.

From a commercial perspective, suppliers of CAS No. 213765-94-7 emphasize its high yield and scalability, addressing the needs of large-scale pharmaceutical production. Quality control protocols, including residual solvent analysis and chiral purity testing, are critical to meeting regulatory standards. These aspects are frequently queried in search engines, underscoring the importance of transparency in the supply chain for research-grade chemicals.

In summary, 7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl- (CAS No. 213765-94-7) represents a versatile and scientifically valuable compound. Its applications span drug development, chemical biology, and material science, driven by its unique structural attributes. As research progresses, this molecule is likely to remain a focal point for innovations in targeted therapies and sustainable chemistry.

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